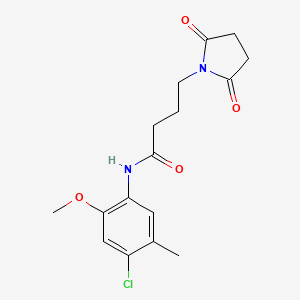
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CDMB is a member of the pyrrolidine class of compounds and has been shown to have interesting pharmacological properties that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is not fully understood but it is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, decrease inflammation, and improve memory. This compound has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages as a pharmacological tool for scientific research. It is a potent inhibitor of FAAH and has been shown to be effective in animal studies. However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound that may have off-target effects and it is not yet clear how it will behave in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of interest is the potential use of this compound as an anti-cancer agent. Another area of interest is the use of this compound as a tool to study the endocannabinoid system and its role in various physiological processes. Finally, more research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used in scientific research to study a variety of biological processes. One of the main applications of this compound is as a modulator of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes including pain, mood, and appetite. This compound has been shown to modulate the endocannabinoid system by inhibiting the enzyme responsible for the breakdown of endocannabinoids.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-10-8-12(13(23-2)9-11(10)17)18-14(20)4-3-7-19-15(21)5-6-16(19)22/h8-9H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKYEPZJFVKYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4681327.png)


![3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681352.png)
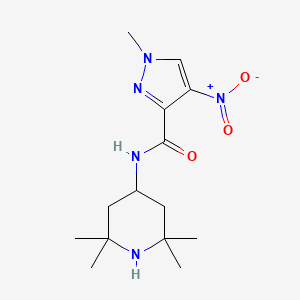
![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681381.png)
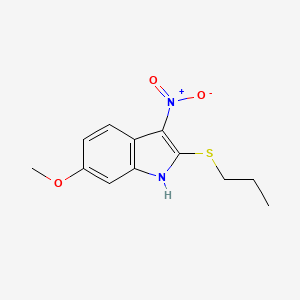
![1-[(2-bromo-4,6-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4681389.png)
![3-{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4681391.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4681395.png)
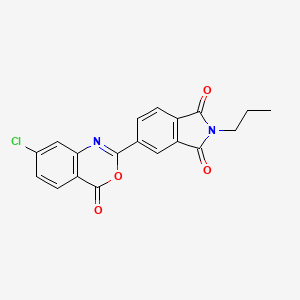
![2-[(5-bromo-2-thienyl)carbonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4681400.png)
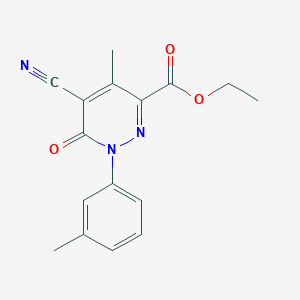
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4681423.png)